molecular formula C11H14O2 B13613108 alpha-Ethenyl-2-ethoxybenZenemethanol

alpha-Ethenyl-2-ethoxybenZenemethanol

Cat. No.: B13613108
M. Wt: 178.23 g/mol
InChI Key: WWGOUULQXCBZMF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol, where the phenyl group is substituted with an ethoxy group and a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for 1-(2-ethoxyphenyl)prop-2-en-1-ol typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-ol: A simpler allylic alcohol with similar reactivity but lacking the ethoxyphenyl group.

    1-Ethoxy-2-propanol: Another ethoxy-substituted alcohol with different structural features.

Uniqueness

1-(2-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of both an ethoxy group and a prop-2-en-1-ol group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-ethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O2/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h3,5-8,10,12H,1,4H2,2H3

InChI Key

WWGOUULQXCBZMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C=C)O

Origin of Product

United States

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